5-bromo-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
5-bromo-2-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its potential biological activities and versatile coordination modes .
Preparation Methods
The synthesis of 5-bromo-2-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide . The reaction conditions typically include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Chemical Reactions Analysis
5-bromo-2-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include inhibition of microbial enzymes and interference with cellular processes .
Comparison with Similar Compounds
Similar compounds include:
- 5-chloro-2-hydroxy-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide
- 5-chloro-2-methoxy-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide
Compared to these compounds, 5-bromo-2-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C15H13BrN2O4 |
---|---|
Molecular Weight |
365.18 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O4/c1-22-14-6-9(2-4-13(14)20)8-17-18-15(21)11-7-10(16)3-5-12(11)19/h2-8,19-20H,1H3,(H,18,21)/b17-8+ |
InChI Key |
MRSLKOKRSOHTHX-CAOOACKPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)O |
Origin of Product |
United States |
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